molecular formula C9H17N B2692904 4-Cyclobutylpiperidine CAS No. 1081514-03-5

4-Cyclobutylpiperidine

Cat. No.: B2692904
CAS No.: 1081514-03-5
M. Wt: 139.242
InChI Key: LOOQDRUYWDSXME-UHFFFAOYSA-N
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Description

4-Cyclobutylpiperidine is a piperidine derivative characterized by a cyclobutyl substituent at the 4-position of the piperidine ring. This structural motif imparts unique steric and electronic properties, making it a valuable building block in pharmaceutical and agrochemical research. The compound is commercially available (e.g., CymitQuimica offers 50 mg for €568.00 and 500 mg for €1,558.00) and is utilized in synthetic chemistry for developing bioactive molecules .

Properties

IUPAC Name

4-cyclobutylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-8(3-1)9-4-6-10-7-5-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOQDRUYWDSXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclobutylpiperidine can be achieved through several routes. One common method involves the use of Wittig reactions, where cyclobutyl-containing starting materials are reacted with piperidine derivatives . The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Cyclobutylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclobutylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The key differentiating feature among piperidine derivatives lies in their substituents. Below is a structural comparison:

Compound Substituent Molecular Formula Molecular Weight (g/mol)
4-Cyclobutylpiperidine Cyclobutyl (C₄H₇) C₉H₁₇N ~139*
4-Benzylpiperidine Benzyl (C₆H₅CH₂) C₁₂H₁₇N 175.28
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl Oxadiazole-cyclobutyl-methyl C₁₃H₂₁ClN₄O 308.79 (calculated)

*Estimated based on molecular formula.

The oxadiazole-containing derivative combines cyclobutyl strain with a heterocyclic moiety, enhancing electronic diversity .

Physicochemical Properties

  • This compound : The cyclobutyl group reduces solubility in polar solvents compared to benzyl derivatives but improves lipid membrane permeability due to its aliphatic nature.
  • 4-[(3-Cyclobutyl-oxadiazolyl)methyl]piperidine HCl : The oxadiazole ring introduces hydrogen-bonding capability and polarity, improving water solubility in its hydrochloride form .

Biological Activity

4-Cyclobutylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyclobutyl group attached at the 4-position. This unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research suggests that it may modulate the activity of certain proteins, leading to various physiological effects. For example, compounds with similar piperidine structures have demonstrated inhibitory effects on Bcl-2 family proteins, which are crucial in regulating apoptosis (programmed cell death) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications to the piperidine ring or substituents can significantly influence its potency and selectivity against specific targets. For instance, variations in linker length or the introduction of additional functional groups have been shown to enhance biological activity in related compounds .

CompoundStructureIC50 (nM)Biological Activity
Compound AStructure A45Bcl-2 inhibition
Compound BStructure B1Enhanced potency
This compoundThis compoundTBDTBD

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays. These studies typically assess the compound's ability to inhibit specific enzymes or receptors associated with disease pathways. For example, a study demonstrated that modifications to the piperidine structure could lead to significant increases in potency against cancer cell lines .

Case Studies

Case studies involving this compound often focus on its therapeutic potential in treating various conditions, including cancer and neurodegenerative diseases. One notable case study explored its effects on cell viability in leukemia models, showing promising results that warrant further investigation into its clinical applications .

Future Directions

Research into this compound is ongoing, with a focus on elucidating its full range of biological activities and optimizing its chemical structure for enhanced efficacy. Future studies may explore:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models to better understand its pharmacokinetics and therapeutic potential.
  • Target Identification : Identifying specific molecular targets that interact with this compound to clarify its mechanisms of action.
  • Combination Therapies : Investigating the potential for synergistic effects when used in combination with other therapeutic agents.

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